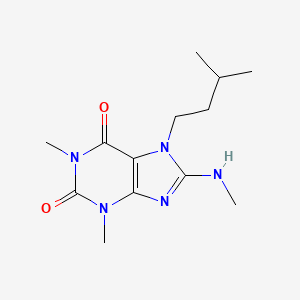
4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and signaling pathways involved in cancer growth, diabetes, and inflammation. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce blood glucose levels in diabetic animals, and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in animal models, indicating that it may be a safe compound for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has low toxicity in animal models. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One direction is to further investigate its mechanism of action and identify specific targets for this compound. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, future research could focus on developing formulations of this compound that improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the most common methods is the reaction of 4-ethylphenylhydrazine with 4-fluorobenzoyl isothiocyanate in the presence of a base. The resulting product is then cyclized to form the desired compound. Other methods include the reaction of 4-ethylphenylhydrazine with 4-fluorobenzaldehyde followed by cyclization or the reaction of 4-ethylphenylhydrazine with 4-fluoroacetophenone followed by cyclization.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown potential in the treatment of various diseases. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also shown potential in the treatment of diabetes by reducing blood glucose levels. Additionally, this compound has anti-inflammatory activity and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-2-11-3-9-14(10-4-11)20-15(18-19-16(20)21)12-5-7-13(17)8-6-12/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCUWCAOYTKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)



![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)


![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)